molecular formula C10H15NO3S B14765934 3-Hydroxy-N-isobutylbenzenesulfonamide

3-Hydroxy-N-isobutylbenzenesulfonamide

Cat. No.: B14765934
M. Wt: 229.30 g/mol
InChI Key: BUAJBZIGHXQAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-isobutylbenzenesulfonamide is a chemical compound with the molecular formula C20H29N3O3S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a hydroxy group, an isobutyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-isobutylbenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide with suitable reagents to introduce the hydroxy group. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and may require sonication to enhance solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-isobutylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to various substituted benzenesulfonamide derivatives .

Scientific Research Applications

3-Hydroxy-N-isobutylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
  • Darunavir intermediate
  • Sulfonamide derivatives

Uniqueness

3-Hydroxy-N-isobutylbenzenesulfonamide is unique due to its specific structural features, such as the hydroxy group and the isobutyl group, which confer distinct chemical and biological properties. Compared to other sulfonamide derivatives, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-hydroxy-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-11-15(13,14)10-5-3-4-9(12)6-10/h3-6,8,11-12H,7H2,1-2H3

InChI Key

BUAJBZIGHXQAIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.